molecular formula C12H16N2 B588998 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 144173-16-0

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B588998
CAS No.: 144173-16-0
M. Wt: 188.274
InChI Key: UMHJOLRQIBNFSJ-UHFFFAOYSA-N
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Description

3-Benzyl-1-methyl-3,6-diazabicyclo[310]hexane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with methyl acrylate, followed by cyclization using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted diazabicyclohexane derivatives.

Scientific Research Applications

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane
  • 3,3,6-Trimethyl-1,5-diazabicyclo[3.1.0]hexane

Uniqueness

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.

Properties

IUPAC Name

3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12-9-14(8-11(12)13-12)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHJOLRQIBNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668327
Record name 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144173-16-0
Record name 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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